![molecular formula C5H11NO B8005153 (2S,3R)-2-methylpyrrolidin-3-ol](/img/structure/B8005153.png)
(2S,3R)-2-methylpyrrolidin-3-ol
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Description
“(2S,3R)-2-methylpyrrolidin-3-ol” is a compound that likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “2S,3R” notation indicates the configuration of the chiral centers in the molecule .
Synthesis Analysis
The synthesis of a compound like this would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The “2-methyl” and “3-ol” groups would then be added in subsequent steps. The exact methods would depend on the specific reagents and conditions used .
Molecular Structure Analysis
The molecular structure of a compound like this can be analyzed using various spectroscopic techniques, such as NMR spectroscopy, IR spectroscopy, and mass spectrometry. These techniques can provide information about the types of atoms in the molecule, their connectivity, and the configuration of any chiral centers .
Chemical Reactions Analysis
The chemical reactions of a compound like this would depend on the functional groups present in the molecule. The pyrrolidine ring might undergo reactions at the nitrogen atom, while the “2-methyl” and “3-ol” groups could participate in a variety of reactions depending on their specific structures .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of a polar “3-ol” group might make the compound more soluble in polar solvents. The compound’s melting point, boiling point, and other properties could be estimated using various computational methods .
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2S,3R)-2-methylpyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-4-5(7)2-3-6-4/h4-7H,2-3H2,1H3/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNHQGHVFLXERHR-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CCN1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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